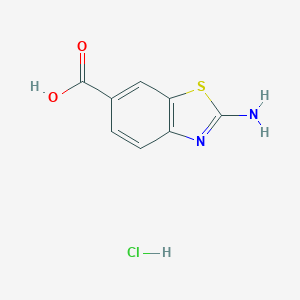

2-Aminobenzothiazole-6-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKWPETXSJOITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585560 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18330-76-2 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stage 1: Formation of 2-(2-Chloroacetylamino)benzothiazole-6-carboxylic Acid

Stage 2: Amination with Hydrazine Hydrate

Stage 3: Hydrochloride Salt Formation

The final product is treated with HCl gas in anhydrous ether to yield the hydrochloride salt, achieving >99% conversion efficiency.

Optimization of Reaction Conditions

Temperature and Catalysis

Solvent Systems

-

Green Chemistry Approach : Replacing chloroform with water under microwave irradiation (100 W, 80°C) reduces environmental impact and cuts reaction time by 40%.

Industrial Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 0.1–1.0 kg | 50–100 kg |

| Solvent Recovery | 60–70% | 95–98% (distillation) |

| Purity | 98–99% | 99.5% (crystallization) |

| Cost per kg | $1,200–$1,500 | $200–$300 |

Industrial protocols prioritize continuous flow reactors to minimize intermediate isolation steps. For example, a tandem reactor system couples cyclization and salt formation in a single pass, achieving 85% overall yield.

Quality Control and Analytical Validation

Purity Assessment

化学反应分析

Types of Reactions: 2-Aminobenzothiazole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitrobenzothiazoles, benzothiazole alcohols, and various substituted benzothiazoles .

科学研究应用

Antibacterial Activity

Recent studies have highlighted the efficacy of ABTCA-HCl as a potential antibacterial agent. A series of derivatives based on 2-aminobenzothiazoles have been synthesized and tested for their activity against ESKAPE pathogens, which are known for their resistance to antibiotics. For instance, compounds derived from this scaffold demonstrated low nanomolar inhibition against DNA gyrase, a critical enzyme for bacterial DNA replication, indicating strong antibacterial properties .

Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives

| Compound | Target | IC50 (nM) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| Compound E | DNA gyrase | <10 | <0.03 (Gram-positive), 4–16 (Gram-negative) |

| Compound D | Topo IV | Nanomolar | Similar to Compound E |

Antimicrobial Synthesis

The synthesis of N-substituted derivatives of ABTCA-HCl has been explored for their antimicrobial properties. A study demonstrated that these derivatives could be synthesized through various chemical reactions, leading to compounds that exhibited significant antimicrobial activity against a range of pathogens .

Cell Biology Applications

ABTCA-HCl has also found applications in cell biology, particularly in cell culture and modification processes. Its ability to influence cellular pathways makes it a useful tool for studying cellular mechanisms and drug interactions .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting topoisomerases involved in DNA replication and repair processes. The binding affinity and inhibition kinetics have been characterized through various biochemical assays, showcasing its potential as a lead compound in drug development .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationships of ABTCA-HCl derivatives to optimize their biological activity. By modifying substituents on the benzothiazole ring, researchers aim to enhance potency and selectivity against specific targets within microbial systems .

Conclusion and Future Directions

The applications of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride span across medicinal chemistry and biochemical research, with promising results in antibacterial activity and enzyme inhibition. Future research should focus on:

- Expanding the library of derivatives to explore additional biological activities.

- Conducting in vivo studies to evaluate the efficacy and safety profile of these compounds.

- Investigating the mechanisms underlying their antibacterial effects to inform the design of next-generation antibiotics.

The ongoing exploration of ABTCA-HCl's potential could pave the way for novel therapeutic strategies against resistant bacterial infections and other diseases.

作用机制

The mechanism of action of 2-aminobenzothiazole-6-carboxylic acid hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .

相似化合物的比较

2-Aminobenzothiazole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

6-Amino-2-cyanobenzothiazole: Contains a cyano group instead of a carboxylic acid group, leading to different reactivity and applications.

2-Aminobenzothiazole-6-carboxylate: The ester form of the compound, which has different solubility and stability properties.

Uniqueness: 2-Aminobenzothiazole-6-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, which allow for a wide range of chemical modifications and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

生物活性

2-Aminobenzothiazole-6-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by research findings and case studies.

Synthesis of this compound

The synthesis of 2-aminobenzothiazole-6-carboxylic acid typically involves the reaction of 2-aminobenzothiazole with various carboxylic acids or their derivatives. The hydrochloride salt form is often utilized for improved solubility and stability in biological assays.

Key Reactions:

- The initial step involves the formation of the benzothiazole ring, which is then functionalized at the carboxylic acid position.

- Subsequent reactions can include acylation or halogenation to enhance biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-aminobenzothiazole derivatives. For instance, compounds derived from this scaffold have shown significant activity against various bacterial strains, including:

- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria: Active against Escherichia coli and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) often below 16 μg/mL .

Table 1: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-Aminobenzothiazole-6-carboxylic acid | E. coli | < 16 |

| Klebsiella pneumoniae | < 16 | |

| Staphylococcus aureus | < 8 |

Anticancer Activity

Research also highlights the potential anticancer properties of 2-aminobenzothiazole derivatives. For example, some compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Notably:

- Compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including leukemia and colon cancer cells .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HL-60 (leukemia) | 10.32 |

| Compound B | HCT-15 (colon cancer) | 6.62 |

The biological activity of 2-aminobenzothiazole derivatives can be attributed to their ability to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase. Recent studies have shown that certain derivatives can achieve low nanomolar inhibition levels against DNA gyrase, indicating a strong potential for developing new antibacterial agents .

Case Studies

-

Study on ESKAPE Pathogens :

A recent study focused on a series of 2-aminobenzothiazole-based compounds that exhibited promising activity against ESKAPE pathogens, which are notorious for their antibiotic resistance. The lead compound demonstrated an IC50 value of less than 10 nM against DNA gyrase, showcasing its potential as a novel antibacterial agent . -

Anticancer Evaluation :

Another study evaluated the anticancer effects of various benzothiazole derivatives on human tumor cell lines. The results indicated that some compounds not only inhibited cell growth but also induced apoptosis, highlighting their dual role as both cytotoxic agents and potential therapeutic drugs .

常见问题

Q. What are the critical safety protocols for handling 2-Aminobenzothiazole-6-carboxylic acid hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection with a NIOSH-approved dust mask is required if airborne particles are generated .

- Ventilation: Conduct experiments in a fume hood with local exhaust ventilation to minimize inhalation exposure .

- Emergency Procedures:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .

- Skin Contact: Immediately wash with soap and water; remove contaminated clothing .

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Storage: Store in sealed containers at 2–8°C, protected from light, and away from oxidizers .

Q. What synthetic routes are effective for preparing 2-Aminobenzothiazole-6-carboxylic acid derivatives?

Methodological Answer:

- Step 1: Condensation of 2-Aminobenzothiazole-6-carboxylic acid (1) with chloroacetyl chloride in chloroform under reflux with anhydrous K₂CO₃ yields 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid (2) (81% yield) .

- Step 2: React intermediate (2) with KSCN in acetone to form thiazolidin-4-one derivatives (3). Subsequent condensation with aromatic aldehydes produces 5-arylidene derivatives (4a–h) .

- Key Optimization: Maintain reflux times of 12–24 hours and monitor reactions via TLC (Silica gel 60 F₂₅₄) .

Q. How can researchers validate the structural integrity of synthesized derivatives?

Methodological Answer:

- Spectroscopic Techniques:

- Elemental Analysis: Ensure purity (>95%) with deviations within ±0.4% of theoretical values .

- Mass Spectrometry (MS): Use GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for derivatives) .

Advanced Research Questions

Q. What methodologies are recommended for assessing the antimicrobial efficacy of derivatives?

Methodological Answer:

- Agar Diffusion Assay:

| Inhibition Zone (mm) | Activity Level |

|---|---|

| <6 | Inactive |

| 6–9 | Slight |

| 9–12 | Moderate |

| >12 | High |

| Adapted from |

Q. How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

- Source Analysis: Compare strain-specific responses (e.g., gram-positive vs. gram-negative bacteria) .

- Structural Variability: Evaluate substituent effects (e.g., electron-withdrawing groups on arylidene moieties enhance activity) .

- Statistical Validation: Apply ANOVA or Student’s t-test to assess significance of activity differences (p < 0.05) .

- Reproducibility: Standardize assay conditions (pH, temperature, inoculum size) to minimize variability .

Q. What strategies optimize reaction yields in thiazolidinone derivative synthesis?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .

- Catalyst Optimization: Screen Zn(II) catalysts for regioselective thiazolidinone formation; reported yields increase by 15–20% with ZnCl₂ .

- Temperature Control: Maintain reflux temperatures (70–80°C) to avoid side reactions (e.g., hydrolysis) .

- Workup Procedures: Precipitate crude products using ice-cold ethanol; purify via column chromatography (silica gel, ethyl acetate/hexane) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。